molecular formula C19H15N3O2S B2947584 N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865182-74-7

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2947584
CAS No.: 865182-74-7
M. Wt: 349.41
InChI Key: PSIJTCKFMAFESY-VZCXRCSSSA-N
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Description

N-[(2Z)-6-Acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound featuring a fused bicyclic core with a propargyl (prop-2-yn-1-yl) substituent at position 3, an acetamido group at position 6, and a benzamide moiety. The (2Z) configuration indicates the stereochemistry of the imine bond in the dihydrobenzothiazole ring. This structure combines electron-rich (acetamido) and electron-deficient (propargyl) groups, making it a candidate for studying electronic effects on reactivity and biological activity.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-3-11-22-16-10-9-15(20-13(2)23)12-17(16)25-19(22)21-18(24)14-7-5-4-6-8-14/h1,4-10,12H,11H2,2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIJTCKFMAFESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as silver(I) acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Hydrolysis of Acetamido Group

The acetamido (-NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine derivative. This reaction is critical for modifying pharmacological activity in benzothiazole analogs .

Reaction Type Conditions Product References
Acidic hydrolysisHCl (6M), reflux, 6–8 hoursN-[6-amino-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2-yl]benzamide
Basic hydrolysisNaOH (4M), 80°C, 4–6 hoursN-[6-amino-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2-yl]benzamide + acetate ion

Alkyne (Propargyl) Reactivity

The prop-2-yn-1-yl group participates in click chemistry (Huisgen cycloaddition) with azides to form triazole derivatives, enabling bioconjugation or polymer synthesis .

Reaction Type Conditions Product References
Cu(I)-catalyzed cycloadditionAzide, CuSO₄, sodium ascorbate, RT, 12h1,4-disubstituted triazole-linked benzothiazole derivative
Oxidative dimerizationO₂, CuCl₂, DMF, 60°C, 24hConjugated diyne derivative

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at the C5 position due to electron-donating effects from the acetamido group .

Reaction Type Conditions Product References
NitrationHNO₃/H₂SO₄, 0°C, 2h5-nitro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2-yl]benzamide
SulfonationSO₃/H₂SO₄, 50°C, 4h5-sulfo derivative

Benzamide Group Reactivity

The benzamide moiety can undergo nucleophilic substitution or act as a hydrogen-bond donor in metal coordination .

Reaction Type Conditions Product References
Metal coordinationCu(II) acetate, ethanol, RT, 6hCopper(II) complex with square-planar geometry
Amide cleavageLiAlH₄, THF, reflux, 8hReduced amine derivative (N-benzyl analog)

Photochemical and Thermal Stability

The compound shows sensitivity to UV light and elevated temperatures, leading to degradation products .

Condition Degradation Pathway Major Product References
UV light (254 nm)Ring-opening of benzothiazole2-mercaptoacetamide derivative
Thermal (120°C, 24h)Propargyl group isomerizationAllenyl isomer

Key Research Findings

  • Synthetic Optimization : Reaction yields improve significantly under inert atmospheres (e.g., N₂), with purity confirmed via HPLC (>95%).

  • Biological Relevance : Copper(II) complexes of benzothiazole derivatives exhibit enhanced stability and bioactivity .

  • Degradation Studies : Photodegradation follows first-order kinetics (t₁/₂ = 48h under UV) .

Scientific Research Applications

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets in biological systems. For instance, it has been shown to modulate the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors, which are involved in its antidepressant-like effects . The compound’s structure allows it to interact with these receptors, influencing neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole and Benzamide Derivatives

Table 1: Structural Analogues of the Target Compound
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
N-[(2Z)-6-Acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (Target) 6-Acetamido, 3-propargyl, benzamide C19H15N3O2S 349.41 Propargyl group enhances potential for click chemistry; acetamido improves solubility
N-[(2Z)-6-Methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-sulfonylbenzamide 6-Methoxy, 3-(2-methoxyethyl), 4-sulfonyl C24H29N3O5S2 503.63 Sulfonyl group increases polarity; methoxy groups may reduce metabolic stability
N-[(2Z)-6-Acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 6-Acetamido, 3-allyl (prop-2-en-1-yl) C19H17N3O2S 351.42 Allyl group offers less steric hindrance than propargyl, altering reactivity

Key Observations :

  • Propargyl vs. Allyl Substituents : The propargyl group in the target compound introduces triple-bond reactivity (e.g., for Huisgen cycloaddition), unlike the allyl group in its analogue, which may limit cross-coupling applications .
  • Acetamido vs.

Comparison with Heterocyclic Analogues (Benzimidazole and Pyrido-Thiazine Derivatives)

Table 2: Heterocyclic Analogues with Modified Cores
Compound Name Core Structure Key Functional Groups Biological Activity Reference
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamide 2,4-Dinitrophenyl, benzimidazole-thioether Antimicrobial, anticancer (IC50: 12–35 μM)
N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide Pyrido-thiazine Chloro, benzylidene Structural rigidity via π–π stacking

Key Observations :

  • Benzothiazole vs.
  • Pyrido-Thiazine Derivatives: The pyrido-thiazine analogue exhibits enhanced π–π stacking due to its planar structure, a feature absent in the target compound’s non-fused benzothiazole system .

Key Observations :

  • SHELX Software : Widely used for X-ray structure determination (e.g., pyrido-thiazine analogue), suggesting compatibility for analyzing the target compound’s stereochemistry .
  • Functional Group Impact : The propargyl group’s presence necessitates specialized characterization (e.g., alkyne-specific IR stretches) compared to allyl or methoxy analogues .

Pharmacological and Therapeutic Potential

The acetamido and propargyl groups may enhance blood-brain barrier permeability compared to sulfonyl or nitro-substituted analogues .

Biological Activity

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure suggests it may exhibit a range of pharmacological effects due to the presence of the benzothiazole moiety, which is known for various biological activities.

Anticancer Activity

Research indicates that benzothiazole derivatives, including the compound , possess significant anticancer properties . A study evaluating a series of benzothiazole derivatives demonstrated that many of these compounds exhibited moderate to excellent cytotoxic activity against various cancer cell lines, including NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231. Specifically, the compound with a similar structure showed an EC50 value of 0.31 µM against procaspase-3, indicating potent anticancer activity compared to established drugs like PAC-1 .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

CompoundCell LineEC50 (µM)IC50 (µM) Range
18eNCI-H2260.310.24 - 0.92
PAC-1N/A0.41N/A

The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the activation of procaspase-3 and subsequent apoptosis in cancer cells. Structure-activity relationship (SAR) studies have indicated that modifications to the benzothiazole structure can enhance its pharmacological activity. For instance, the introduction of electron-withdrawing groups and specific substituents on the phenyl ring significantly impacts the compound's efficacy .

Anti-inflammatory Activity

In addition to anticancer properties, benzothiazole derivatives have also been explored for their anti-inflammatory effects . Some studies have identified compounds within this class that exhibit significant inhibition of pro-inflammatory cytokines in various models of inflammation. For example, specific benzothiazole analogs have shown efficacy in reducing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in experimental settings .

Study on Antitumor Activity

A notable study published in Wiley-VCH evaluated a series of benzothiazole derivatives for their antitumor activity. The study found that certain modifications to the benzothiazole core led to enhanced cytotoxicity against multiple cancer cell lines. The most promising compounds were those with specific substitutions that optimized binding affinity to target proteins involved in cell proliferation and survival .

In Vivo Studies

In vivo studies have further supported the biological activity of benzothiazole derivatives. One research initiative focused on evaluating the efficacy of these compounds in mouse models of autoimmune diseases, demonstrating significant therapeutic potential through oral administration . These findings highlight the versatility of benzothiazoles not only as anticancer agents but also as potential treatments for inflammatory conditions.

Q & A

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced properties?

  • Methodology :
  • Generative models : Train VAEs or GANs on ChEMBL-like datasets to propose novel analogs with predicted bioactivity .
  • High-throughput virtual screening : Use AutoQSAR or Schrödinger’s QikProp to prioritize candidates for synthesis .
  • Feedback loops : Integrate experimental results into AI training data to refine predictions iteratively .

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